molecular formula C16H14N2O3 B2813384 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929975-05-3

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No.: B2813384
CAS No.: 929975-05-3
M. Wt: 282.299
InChI Key: XQQNELQKRCUBTK-UHFFFAOYSA-N
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Description

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (CAS 929975-05-3) is a high-purity chemical compound supplied for research and further manufacturing applications. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are recognized in medicinal chemistry as privileged structures for developing targeted therapies due to their ability to enhance binding to target proteins and elevate pharmacological potency . Specifically, this derivative is of significant interest for investigating novel reversible proton pump inhibitors (P-CABs) . It serves as a key intermediate for researchers studying the inhibition of gastric acid secretion by targeting H+/K+-ATPase in parietal cells, the final step in the acid secretion pathway . This mechanism is crucial for advancing therapeutic strategies against gastrointestinal inflammatory diseases and gastric acid-related conditions such as peptic ulcers, gastritis, and gastroesophageal reflux disease (GERD) . The compound is characterized by its molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-5-4-8-18-9-12(17-15(11)18)10-21-14-7-3-2-6-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNELQKRCUBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid typically involves the following steps :

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Methoxylation: The imidazo[1,2-a]pyridine core is then reacted with a methoxy-containing reagent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the methoxy group.

    Coupling with Benzoic Acid: The final step involves coupling the methoxylated imidazo[1,2-a]pyridine with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid and related imidazopyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Key Properties/Applications References
This compound (Target Compound) C₁₆H₁₄N₂O₃ 8-Methyl on imidazopyridine; benzoic acid at 2-position Carboxylic acid High polarity due to -COOH; potential use in pH-sensitive drug formulations or as a ligand for metalloenzymes
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid C₁₅H₁₂N₂O₃ No methyl substitution; benzoic acid at 3-position Carboxylic acid Lower lipophilicity compared to the 8-methyl analog; used in studies of anti-inflammatory activity
5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde C₁₇H₁₆N₂O₄ 8-Methyl on imidazopyridine; methoxy and aldehyde groups at 5- and 2-positions Aldehyde Reactive aldehyde group enables Schiff base formation; explored in prodrug design or as a synthetic intermediate for heterocyclic coupling
2-(Imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde C₁₅H₁₂N₂O₂ Imidazopyridine substituted at 8-position; benzaldehyde at 2-position Aldehyde Structural isomer of the target compound; altered electronic properties due to substitution position differences
8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₃ Methoxy at 8-position; carboxylic acid directly on imidazopyridine Carboxylic acid Compact structure with intramolecular hydrogen bonding; potential kinase inhibitor scaffold

Key Findings from Comparative Analysis

Substitution Position and Bioactivity: The 8-methyl group in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs like 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid. This modification may improve membrane permeability in drug delivery applications . Aldehyde-containing analogs (e.g., 5-Methoxy-2-((8-methylimidazo[1,2-a]pyridin-2-yl)methoxy)benzaldehyde) exhibit reactivity suitable for covalent binding to biological targets, whereas the benzoic acid group in the target compound favors ionic interactions .

Functional Group Impact: Carboxylic acid derivatives (target compound and 8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid) show higher aqueous solubility at physiological pH compared to aldehyde or ester analogs, making them preferable for aqueous-phase reactions or parenteral formulations .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution between 8-methylimidazo[1,2-a]pyridin-2-ylmethanol and 2-hydroxybenzoic acid derivatives, similar to methods described for related aldehydes (). However, discontinued commercial availability of some intermediates (e.g., ) may complicate large-scale production.

Biological Relevance :

  • Imidazopyridine-carboxylic acid hybrids are frequently investigated as kinase inhibitors or antibacterial agents. The target compound’s benzoic acid moiety could mimic natural substrates in enzymatic binding pockets, as seen in CLK inhibitor studies ().

Biological Activity

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent and its interaction with ion channels. This article provides a detailed overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol

The structural features include a methoxy group attached to an imidazopyridine moiety, which is crucial for its biological activity.

1. Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer properties. It functions primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways.

Key Findings:

  • The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In particular, derivatives with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
  • A study highlighted that compounds with imidazopyridine scaffolds can modulate the activity of mitotic kinesins, leading to reduced cancer cell proliferation and induction of apoptosis .

2. Ion Channel Modulation

Another significant aspect of this compound's biological activity is its interaction with ion channels, specifically the human voltage-gated potassium channel Kv1.5.

Mechanism of Action:

  • This compound acts as a selective inhibitor of Kv1.5, which is implicated in cardiac action potentials and could potentially be leveraged for therapeutic applications in cardiac arrhythmias .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 (µM) Cell Lines Tested
Anti-cancerCDK inhibition6.66MCF7, HCT116, K652
Ion channel inhibitionInhibition of Kv1.5N/ACardiac myocytes

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various derivatives of imidazopyridine compounds, it was found that this compound exhibited significant cytotoxicity against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. The mechanism was primarily linked to CDK9 inhibition, leading to cell cycle arrest .

Case Study 2: Cardiac Applications

The selective inhibition of Kv1.5 by this compound suggests potential applications in treating cardiac conditions characterized by abnormal ion channel function. Further studies are warranted to explore its efficacy and safety in vivo .

Q & A

Q. Basic

  • NMR spectroscopy (¹H, ¹³C, and DEPT) identifies proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX software for refinement) resolves 3D structures, critical for verifying stereochemistry and intermolecular interactions .

How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Advanced
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations . Systematic comparisons using isogenic cell models and standardized protocols (e.g., IC₅₀ determination under consistent pH/temperature) are essential. For example, trifluoromethyl substitutions (as in related benzamide derivatives) enhance metabolic stability, which may explain divergent activity profiles in enzyme inhibition assays .

What strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced

  • Flow chemistry : Microreactors improve mixing and heat transfer, reducing side reactions.
  • Catalyst optimization : Palladium or copper catalysts enhance coupling efficiency in Suzuki or Ullmann reactions.
  • Workflow automation : In-line purification (e.g., catch-and-release resins) minimizes manual handling and improves reproducibility .

What are the typical chemical reactions this compound undergoes?

Q. Basic

  • Oxidation : The benzoic acid moiety can be oxidized to form quinones using KMnO₄ or H₂O₂.
  • Reduction : LiAlH₄ reduces ester groups to alcohols.
  • Substitution : Electrophilic aromatic substitution occurs at the imidazo ring’s 3-position under nitration or halogenation conditions .

How does the electronic nature of substituents affect reactivity and binding affinity?

Advanced
Electron-withdrawing groups (e.g., -CF₃) on the benzoic acid moiety increase acidity, enhancing hydrogen-bonding interactions with target proteins. Conversely, electron-donating groups (e.g., -OCH₃) on the imidazo ring improve solubility but may reduce binding to hydrophobic pockets. Computational studies (e.g., DFT calculations) quantify these effects by analyzing charge distribution and frontier molecular orbitals .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • QSAR modeling : Correlates substituent properties (e.g., logP, molar refractivity) with bioactivity.
  • Molecular docking : Predicts binding modes using software like AutoDock or Schrödinger.
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories). These methods guide rational design of analogs with improved selectivity .

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